molecular formula C15H20N6O2S2 B11001596 2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No.: B11001596
M. Wt: 380.5 g/mol
InChI Key: BUWAPVUOSLPHED-UHFFFAOYSA-N
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Description

2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic compound with a unique structure that includes a pyridazinone ring, a thiomorpholine moiety, and a thiadiazole ring

Preparation Methods

The synthesis of 2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the pyridazinone ring through cyclization reactions, followed by the introduction of the thiomorpholine and thiadiazole groups through nucleophilic substitution and condensation reactions. Industrial production methods would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of scalable processes such as continuous flow synthesis.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazinone ring can be reduced to form dihydropyridazinones.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of specific enzymes or receptors.

    Medicine: As a candidate for drug development, particularly for diseases where modulation of specific molecular targets is beneficial.

    Industry: As a precursor for the synthesis of materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazinone ring may interact with the active site of enzymes, while the thiomorpholine and thiadiazole groups may enhance binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other pyridazinone derivatives, thiomorpholine-containing molecules, and thiadiazole-based compounds. What sets 2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide apart is its unique combination of these three functional groups, which may confer distinct chemical and biological properties. Similar compounds include:

  • Pyridazinone derivatives
  • Thiomorpholine-containing molecules
  • Thiadiazole-based compounds

Properties

Molecular Formula

C15H20N6O2S2

Molecular Weight

380.5 g/mol

IUPAC Name

2-(6-oxo-3-thiomorpholin-4-ylpyridazin-1-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C15H20N6O2S2/c1-10(2)14-17-18-15(25-14)16-12(22)9-21-13(23)4-3-11(19-21)20-5-7-24-8-6-20/h3-4,10H,5-9H2,1-2H3,(H,16,18,22)

InChI Key

BUWAPVUOSLPHED-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)CN2C(=O)C=CC(=N2)N3CCSCC3

Origin of Product

United States

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